(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitroacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of a pent-3-en-2-one moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 3-amino derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thus exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4-[3-(4-hydroxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one
- (3E)-4-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one
Uniqueness
(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one is unique due to the presence of both methoxy and nitro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(E)-4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]pent-3-en-2-one |
InChI |
InChI=1S/C21H21N3O4/c1-14(11-15(2)25)23-21(17-5-4-6-18(12-17)24(26)27)13-20(22-23)16-7-9-19(28-3)10-8-16/h4-12,21H,13H2,1-3H3/b14-11+ |
InChI Key |
HPNKLMMCDWJEJG-SDNWHVSQSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(=O)C)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.